molecular formula C16H21N5O5S B2534249 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034271-13-9

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2534249
CAS RN: 2034271-13-9
M. Wt: 395.43
InChI Key: HYIYAAVKCQAVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyrimidine-based carbocyclic nucleoside derivative . These types of compounds have been studied for their potential in managing diabetes mellitus (DM) and microbial infections .


Synthesis Analysis

The synthesis of similar pyrimidine-based carbocyclic nucleoside derivatives involves the use of intermediate compounds in DMF at room temperature, followed by the addition of other reagents and heating at 80 °C for 24 hours .


Chemical Reactions Analysis

The compound is part of a group of molecules that have shown promising IC50 values against α-glucosidase, an enzyme involved in carbohydrate metabolism . This suggests that the compound may interact with this enzyme, inhibiting its function.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivatives as Antimicrobial Agents : Novel derivatives have been synthesized and shown potent inhibitory activity against standard strains of Gram-positive and Gram-negative bacteria, indicating potential for antimicrobial applications (Krishnamurthy et al., 2011).

Anticancer and Anti-angiogenic Applications

  • Anti-angiogenic and DNA Cleavage Studies : Certain N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Anti-Inflammatory and Analgesic Agents

  • Development of Novel Heterocyclic Compounds for Anti-Inflammatory and Analgesic Effects : Innovative compounds derived from visnaginone and khellinone have shown high inhibitory activity on COX-2 selectivity and demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Nootropic and Antidepressant Agents

  • Synthesis and Evaluation of Schiff’s Bases and 2-azetidinones : Isonocotinyl hydrazone derivatives have been developed and shown to possess potential antidepressant and nootropic activities, indicating a promising avenue for CNS active agent development (Thomas et al., 2016).

Herbicide Selectivity in Maize

  • Rimsulfuron Metabolism and Selectivity in Maize : The herbicide rimsulfuron has been studied for its rapid metabolic inactivation in maize, which contributes to the plant's tolerance and selectivity, providing insights into herbicide design and application (Koeppe et al., 2000).

Future Directions

The compound and its derivatives have potential applications in the management of diabetes mellitus and microbial infections . Future research could focus on further exploring these applications, as well as investigating the compound’s safety profile and potential side effects.

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5S/c1-27(25,26)20-8-4-11(5-9-20)14(22)18-7-10-21-15(23)12-3-2-6-17-13(12)19-16(21)24/h2-3,6,11H,4-5,7-10H2,1H3,(H,18,22)(H,17,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIYAAVKCQAVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.